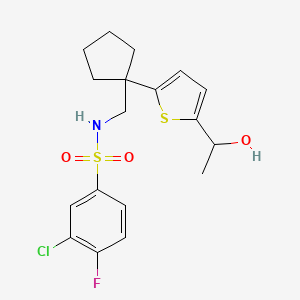
3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClFNO3S2 and its molecular weight is 417.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-chloro-4-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its structural similarities to other biologically active sulfonamides and its potential role in inhibiting specific biological pathways, particularly in inflammatory responses and possibly in cancer treatment.
Chemical Structure and Properties
The molecular formula of the compound is C18H21ClFNO3S2, with a molecular weight of approximately 417.9 g/mol. Its structure includes a benzenesulfonamide core, which is known for various biological activities, including anti-inflammatory and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClFNO₃S₂ |
| Molecular Weight | 417.9 g/mol |
| CAS Number | 2034256-03-4 |
The biological activity of this compound appears to be linked to its ability to modulate the NLRP3 inflammasome pathway, which plays a critical role in the inflammatory response. Research indicates that compounds similar to this sulfonamide can inhibit the activation of caspase-1, subsequently reducing the release of pro-inflammatory cytokines such as IL-1β. This mechanism is particularly relevant in conditions characterized by excessive inflammation, such as autoimmune diseases and certain cancers .
In Vitro Studies
In vitro studies have demonstrated that analogues of benzenesulfonamides exhibit significant inhibitory effects on IL-1β release from macrophages. For instance, lead compounds derived from similar structures showed IC50 values ranging from 0.42 µM to 3.25 µM against IL-1β secretion, indicating potent anti-inflammatory properties . The specific modifications on the sulfonamide moiety were found to be well-tolerated, suggesting that this compound could be optimized for increased efficacy.
In Vivo Studies
In vivo assessments using mouse models have shown that compounds like JC124 (a related analogue) can significantly limit infarct size in myocardial ischemia-reperfusion injury models. This suggests that the compound may also possess cardioprotective properties by mitigating inflammatory responses during acute injury scenarios .
Case Studies and Research Findings
Several studies highlight the relevance of benzenesulfonamide derivatives in drug development:
- NLRP3 Inflammasome Inhibition :
- Anti-Cancer Potential :
- Screening Assays :
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFNO3S2/c1-12(22)16-6-7-17(25-16)18(8-2-3-9-18)11-21-26(23,24)13-4-5-15(20)14(19)10-13/h4-7,10,12,21-22H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWKYMCYOKQVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














